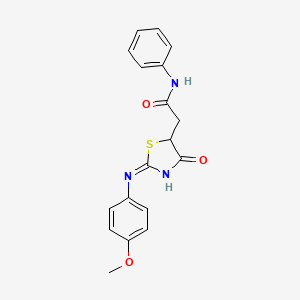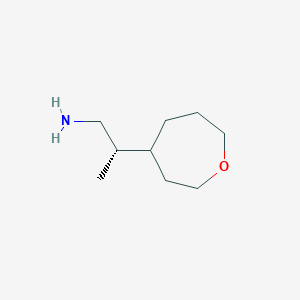methanone CAS No. 474534-37-7](/img/structure/B3003890.png)
[2-(Methoxymethoxy)phenyl](pyridin-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(Methoxymethoxy)phenylmethanone” is a chemical compound with the molecular formula C14H13NO3 . It has a molecular weight of 243.26 g/mol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H13NO3/c1-17-10-18-13-8-3-2-6-11(13)14(16)12-7-4-5-9-15-12/h2-9H,10H2,1H3 . This code represents the compound’s molecular structure. The compound has a rotatable bond count of 5 and a topological polar surface area of 48.4 Ų .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a computed XLogP3 value of 1.8, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 4 hydrogen bond acceptors .Applications De Recherche Scientifique
Antimicrobial Activity
- Synthesis and Antimicrobial Activity : A study by Kumar et al. (2012) involved synthesizing a series of compounds similar to 2-(Methoxymethoxy)phenylmethanone and testing them for antimicrobial activity. The compounds showed good activity comparable to standard drugs like ciprofloxacin and fluconazole, especially those containing a methoxy group (Kumar, Meenakshi, Kumar, & Kumar, 2012).
Crystal and Molecular Structure Analysis
- Structural Characterization : Lakshminarayana et al. (2009) synthesized and characterized a compound closely related to 2-(Methoxymethoxy)phenylmethanone, focusing on its crystal and molecular structure through X-ray diffraction (XRD) studies (Lakshminarayana et al., 2009).
Biocatalytic Production
- Biocatalytic Production of Enantiomerically Pure Derivatives : Şahin et al. (2019) conducted a study on the asymmetric reduction of heteroaryl ketones, including derivatives of 2-(Methoxymethoxy)phenylmethanone, using bacterial strains. Lactobacillus paracasei BD101 was found to be an effective biocatalyst for producing enantiomerically pure forms of the compound (Şahin, Serencam, & Dertli, 2019).
Polymorphism in Crystal Structure
- Investigating Polymorphism : Rodríguez-Mora et al. (2013) reported on a second monoclinic polymorph of a related compound, showcasing the diversity in crystal structures and the potential for polymorphism in these types of compounds (Rodríguez-Mora et al., 2013).
Luminescent Materials
- Low Cost Emitters with Large Stokes' Shift : Volpi et al. (2017) synthesized derivatives of phenyl(pyridin-2-yl)methanone, demonstrating their potential as low-cost emitters with large Stokes' shifts and tunable quantum yields. These compounds could have applications in luminescent materials (Volpi et al., 2017).
Molecular Docking and Analysis
- Molecular Docking Studies : Lakshminarayana et al. (2018) synthesized a compound structurally similar to 2-(Methoxymethoxy)phenylmethanone and conducted molecular docking analysis with anti-cancer targets, showing the potential for these compounds in drug discovery (Lakshminarayana et al., 2018).
Propriétés
IUPAC Name |
[2-(methoxymethoxy)phenyl]-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-17-10-18-13-8-3-2-6-11(13)14(16)12-7-4-5-9-15-12/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZKEYOBGOSBRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC=CC=C1C(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one](/img/structure/B3003807.png)
![[5-(3-Chloro-4-fluorophenyl)furan-2-yl]methanol](/img/structure/B3003808.png)
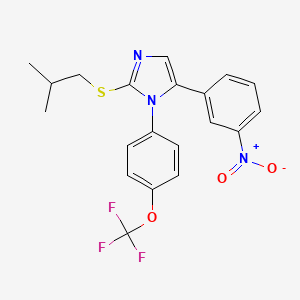
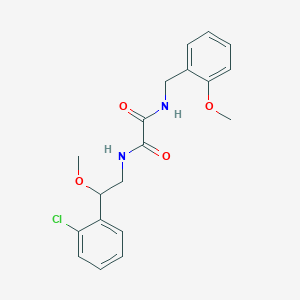
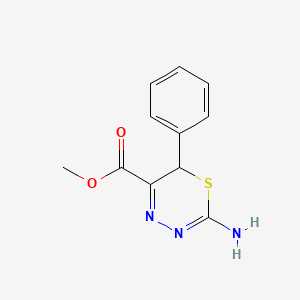
![N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]tetrahydro-4-pyridinyliden}-N-({[3-(trifluoromethyl)anilino]carbonyl}oxy)amine](/img/structure/B3003817.png)
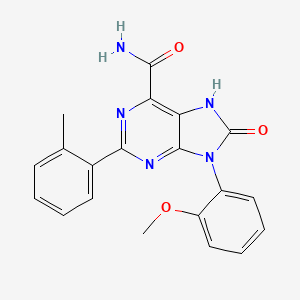
![8-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(2-methylpropyl)purine-2,6-dione](/img/structure/B3003821.png)
![4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)-N-(4-{2-[4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)benzamide](/img/structure/B3003823.png)

![N-(2,4-dimethylphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B3003825.png)
